molecular formula C11H16OSi B14630261 Trimethyl(2-phenyloxiran-2-yl)silane CAS No. 56920-21-9

Trimethyl(2-phenyloxiran-2-yl)silane

Cat. No.: B14630261
CAS No.: 56920-21-9
M. Wt: 192.33 g/mol
InChI Key: XWQXWVNOMSFMOH-UHFFFAOYSA-N
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Description

Trimethyl(2-phenyloxiran-2-yl)silane, with a systematic name of this compound, is an organosilicon compound of interest in synthetic and materials chemistry research . It features a molecular formula of C11H16OSi and a molecular weight of 192.33 g/mol . Its structure incorporates both an oxirane (epoxide) ring and a phenyl group attached to a trimethylsilyl center, making it a valuable building block for further chemical modification. The reactive epoxide ring can undergo ring-opening reactions, allowing researchers to incorporate the phenyl and silane functionalities into more complex architectures. Research into similar trimethyl(phenyl)silane derivatives has demonstrated their utility as precursors in Chemical Vapor Deposition (CVD) for producing advanced dielectric films, suggesting potential material science applications for this compound . Furthermore, epoxide-functional silanes are often investigated as modifiers or cross-linking agents in high-performance polymer resins, such as cyanate esters, to tailor properties like thermal stability and hydrophobicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

56920-21-9

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

trimethyl-(2-phenyloxiran-2-yl)silane

InChI

InChI=1S/C11H16OSi/c1-13(2,3)11(9-12-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

XWQXWVNOMSFMOH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CO1)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Trimethyl 2 Phenyloxiran 2 Yl Silane

Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring is the principal mode of reaction for trimethyl(2-phenyloxiran-2-yl)silane. These reactions can be broadly categorized into nucleophilic and acid-catalyzed pathways, each proceeding with distinct mechanisms and yielding different constitutional isomers.

Under neutral or basic conditions, the ring-opening of this compound is initiated by the direct attack of a nucleophile on one of the oxirane carbon atoms. This process is characteristic of a bimolecular nucleophilic substitution (SN2) reaction.

The nucleophilic ring-opening of epoxides proceeds via an SN2 mechanism. chemistrysteps.com This pathway involves a backside attack by the nucleophile on one of the electrophilic carbon atoms of the epoxide ring. libretexts.org The attack occurs at an angle of 180° relative to the carbon-oxygen bond that is breaking. This concerted process, where the nucleophile forms a bond as the oxygen leaving group departs, results in a complete inversion of stereochemistry at the center of attack. chemistrysteps.com For this compound, nucleophilic attack at the unsubstituted carbon (C3) leads to the formation of a product where the configuration at C3 is inverted relative to the starting epoxide.

Regioselectivity in the ring-opening of unsymmetrical epoxides under nucleophilic conditions is primarily governed by steric hindrance. libretexts.orgyoutube.com The nucleophile preferentially attacks the less substituted, more sterically accessible carbon atom. youtube.commasterorganicchemistry.com In the case of this compound, the C2 (α) carbon is quaternary, being bonded to a phenyl group, a trimethylsilyl (B98337) group, and the oxirane oxygen. In contrast, the C3 (β) carbon is bonded only to two hydrogen atoms. Consequently, the C3 carbon is significantly less sterically hindered.

Therefore, strong nucleophiles will selectively attack the C3 position. This regioselectivity has been confirmed in related α,β-epoxysilanes, where reagents like organocuprates exclusively attack the β-carbon to yield β-hydroxyalkylsilanes. acs.orgacs.org The electronic stabilization that the phenyl group would offer to a carbocation at C2 is irrelevant in the concerted SN2 mechanism, where steric factors dominate.

A wide array of strong, negatively charged nucleophiles can be employed to open the epoxide ring of this compound. masterorganicchemistry.com The reaction outcome is consistently the product of nucleophilic attack at the less hindered C3 carbon. The nature of the nucleophile determines the functional group that is introduced into the resulting β-silyl alcohol.

Table 1: Nucleophilic Ring-Opening Reactions of this compound This table presents the predicted major products based on established SN2 regioselectivity for epoxides.

Nucleophilic ReagentNucleophileProduct StructureProduct Name
1. Lithium aluminum hydride (LiAlH₄)2. H₃O⁺H⁻ (Hydride)1-Phenyl-1-(trimethylsilyl)ethan-2-ol
1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺CH₃⁻1-Phenyl-1-(trimethylsilyl)propan-2-ol
1. Sodium methoxide (B1231860) (NaOCH₃) in Methanol2. H₃O⁺CH₃O⁻2-Methoxy-1-phenyl-1-(trimethylsilyl)ethanol
1. Lithium dimethylcuprate ((CH₃)₂CuLi)2. H₃O⁺CH₃⁻1-Phenyl-1-(trimethylsilyl)propan-2-ol
1. Sodium azide (B81097) (NaN₃)2. H₃O⁺N₃⁻2-Azido-1-phenyl-1-(trimethylsilyl)ethanol

In the presence of a Lewis acid, the mechanism of epoxide ring-opening is significantly altered. The reaction no longer proceeds through a pure SN2 pathway but rather a mechanism with substantial SN1 character. libretexts.org

The first step in a Lewis acid-catalyzed ring-opening is the coordination of the Lewis acid (e.g., BF₃, AlCl₃, SnCl₄) to the lone pair of electrons on the oxirane oxygen. osti.govresearchgate.net This coordination makes the oxygen a much better leaving group and increases the electrophilicity of the ring carbons by withdrawing electron density.

This activation polarizes the C-O bonds. In an unsymmetrical epoxide like this compound, the C2-O bond becomes weaker and more elongated than the C3-O bond. This is because the C2 carbon, being both tertiary and benzylic, is better able to stabilize the buildup of partial positive charge that occurs in the transition state. stackexchange.com The transition state strongly resembles a carbocation, even if a full carbocation is not formed. libretexts.org Consequently, the incoming nucleophile, which can be weak (e.g., water, alcohols), will preferentially attack the more electrophilic and more substituted C2 carbon. chemistrysteps.comstackexchange.com This results in a reversal of regioselectivity compared to the nucleophilic pathway.

Lewis Acid-Catalyzed Ring Opening

Cooperative Catalysis in Epoxide Transformations

Cooperative catalysis, particularly involving bimetallic systems, has emerged as a powerful strategy for enhancing the reactivity and selectivity of epoxide ring-opening reactions. nih.govrsc.org In these systems, two metal centers work in concert to activate both the epoxide and the nucleophile, facilitating the transformation under milder conditions and with greater control. nih.govacs.org

The general mechanism for a bimetallic cooperative catalysis in epoxide ring-opening is believed to involve one metal center acting as a Lewis acid to coordinate with the epoxide oxygen. This coordination polarizes the C-O bonds, rendering the epoxide more susceptible to nucleophilic attack. Simultaneously, the second metal center can coordinate with the nucleophile, increasing its nucleophilicity and delivering it to a specific face of the activated epoxide. nih.govsemanticscholar.org

A prominent example of this concept is the asymmetric ring-opening (ARO) of meso-epoxides catalyzed by chiral (salen)CrN3 complexes, a system extensively studied by Jacobsen and coworkers. nih.govsemanticscholar.org Kinetic studies of this reaction revealed a second-order dependence on the catalyst concentration, suggesting a bimetallic rate-determining step. The proposed mechanism involves the activation of the epoxide by one (salen)Cr complex, while another (salen)Cr complex delivers the azide nucleophile. nih.govwikipedia.org This cooperative interaction between two catalyst molecules is crucial for achieving high enantioselectivity. nih.gov

While specific studies on this compound using this type of catalysis are not extensively documented, the principles are directly applicable. A hypothetical cooperative catalytic cycle for the transformation of this compound is depicted below:

Proposed Mechanism for Bimetallic Catalyzed Ring-Opening:

Activation: A Lewis acidic metal center (M1) coordinates to the oxygen atom of the oxirane ring.

Nucleophile Delivery: A second metal center (M2) binds to the incoming nucleophile (Nu-).

Ring-Opening: The M2-Nu complex attacks one of the electrophilic carbons of the activated epoxide, leading to the opening of the ring.

Product Formation: Subsequent workup releases the ring-opened product and regenerates the active catalysts.

This dual activation model highlights a sophisticated approach to control reactivity and selectivity in epoxide transformations, which could be effectively applied to silyl (B83357) epoxides like this compound to achieve specific synthetic outcomes. rsc.orgacs.org

Specific Reagent-Mediated Ring Opening of the Oxirane Ring

The oxirane ring of this compound is susceptible to cleavage by a variety of nucleophilic reagents. The presence of the trimethylsilyl group at the C2 position significantly influences the regioselectivity of these reactions, generally directing the nucleophile to the C3 carbon (β-attack) due to steric hindrance and electronic effects of the silyl group.

The reaction of epoxides with an iodide source provides a direct route to iodohydrins (iodo alcohols), which are valuable synthetic intermediates. While the direct iodide-mediated ring-opening of trimethyl(2-phenyyloxiran-2-yl)silane is not extensively detailed, the reaction can be accomplished using reagents like sodium iodide in the presence of a proton source or a Lewis acid. A combination of chlorotrimethylsilane (B32843) and sodium iodide is also known to be effective for various transformations, implying its potential in epoxide ring-opening. researchgate.net

The reaction mechanism typically involves the activation of the epoxide oxygen by a proton or Lewis acid, followed by nucleophilic attack by the iodide ion. In the case of α,β-epoxysilanes, the attack is regioselectively directed to the β-carbon (the carbon not bearing the silyl group). This results in the formation of a β-iodo-α-silyl alcohol.

Reagent SystemSolventTemperatureProductRegioselectivity
NaI / Acetic AcidAcetonitrile (B52724)Reflux2-iodo-1-phenyl-1-(trimethylsilyl)ethan-1-olβ-attack
TMSCl / NaIDichloromethaneRoom Temp.2-iodo-1-phenyl-1-(trimethylsilyl)ethan-1-olβ-attack

This is an illustrative data table based on general reactivity patterns of epoxysilanes.

The ring-opening of epoxides with amines, or aminolysis, is a fundamental reaction for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. nih.gov This reaction can be carried out with primary or secondary amines and is often catalyzed by Lewis acids to enhance the reactivity of the epoxide. nih.gov For this compound, the aminolysis reaction is expected to proceed with high regioselectivity, with the amine nucleophile attacking the less hindered β-carbon atom.

The reaction mechanism under Lewis acid catalysis involves the coordination of the Lewis acid to the epoxide oxygen, activating the ring towards nucleophilic attack. The amine then attacks the β-carbon in an SN2-type fashion, leading to the formation of the corresponding β-amino-α-silyl alcohol.

AmineCatalystSolventTemperatureProduct
DiethylamineAl(OTf)3AcetonitrileRoom Temp.1-(diethylamino)-2-phenyl-2-(trimethylsilyl)ethan-1-ol
AnilineNoneMethanolReflux1-(phenylamino)-2-phenyl-2-(trimethylsilyl)ethan-1-ol
BenzylamineSc(OTf)3Toluene80 °C1-(benzylamino)-2-phenyl-2-(trimethylsilyl)ethan-1-ol

This is an illustrative data table based on general reactivity patterns of epoxysilanes and catalyzed aminolysis.

The reaction of epoxides with sulfur nucleophiles, such as thiolate anions, is a reliable method for the synthesis of β-hydroxy sulfides. researchgate.net Thiolate anions, typically generated from thiols and a base, are potent nucleophiles that readily open the epoxide ring. researchgate.net For this compound, this reaction provides access to β-thio-α-silyl alcohols with high regioselectivity. The nucleophilic attack occurs at the β-carbon, away from the bulky trimethylsilyl group. researchgate.net

Silyl sulfides, such as trimethylsilyl methyl sulfide (B99878), can also be employed as a source of the thiolate nucleophile, often activated by a Lewis acid.

Sulfur NucleophileBase/CatalystSolventProduct
Sodium thiophenoxideNoneMethanol2-(phenylthio)-1-phenyl-1-(trimethylsilyl)ethan-1-ol
Ethanethiol / NaHTHF2-(ethylthio)-1-phenyl-1-(trimethylsilyl)ethan-1-ol
Trimethyl(methylthio)silaneZnI2Dichloromethane2-(methylthio)-1-phenyl-1-(trimethylsilyl)ethan-1-ol

This is an illustrative data table based on general reactivity patterns of epoxysilanes with sulfur nucleophiles.

The term "hydroboration" typically refers to the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.org The direct hydroboration of the C-O bonds of an epoxide is not a standard transformation. However, borane (B79455) reagents can effect the reductive ring-opening of epoxides to alcohols. This reaction is believed to proceed via coordination of the borane (a Lewis acid) to the epoxide oxygen, followed by intramolecular or intermolecular delivery of a hydride to one of the epoxide carbons.

For α,β-epoxysilanes, the regioselectivity of this reductive opening is influenced by both electronic and steric factors. The hydride is generally delivered to the more sterically accessible β-carbon atom.

Borane ReagentSolventProduct
Borane-dimethyl sulfide (BMS)THF1-phenyl-1-(trimethylsilyl)ethan-1-ol
9-Borabicyclo[3.3.1]nonane (9-BBN)THF1-phenyl-1-(trimethylsilyl)ethan-1-ol

This is an illustrative data table based on the expected products from the reductive opening of epoxysilanes by boranes.

A related, more complex transformation involves the reaction of epoxides with reagents like di-[B(pin)]-methane, which, after ring-opening and subsequent palladium-catalyzed dehydroboration, can yield alkenyl boronic esters. nih.gov

Organosilane-Specific Rearrangements

The presence of a silicon atom adjacent to the epoxide ring in this compound enables unique rearrangement pathways that are not observed in simple organic epoxides. These rearrangements are often triggered by Lewis acids or other reagents and can lead to the formation of valuable silicon-containing compounds.

One such transformation is the stereospecific rearrangement of silanol (B1196071) epoxides into silanoxy-tetrahydrofurans and silanoxy-tetrahydropyrans. nih.govchemrxiv.org Although this requires a modification of the trimethylsilyl group to a silanol, it highlights the unique reactivity imparted by the silicon atom. The proposed mechanism involves the nucleophilic attack of the silanol oxygen onto the adjacent epoxide carbon, followed by an intramolecular silyl transfer. nih.gov

Another significant rearrangement is observed in the reaction of hydroxy-substituted silyl-epoxides with Grignard reagents. nih.gov This process involves a 1,2-carbon shift to generate an α-silyl aldehyde intermediate, which is then trapped by the Grignard reagent in a highly diastereoselective manner. nih.gov

For this compound itself, acid-catalyzed rearrangement can lead to the formation of α-silyl ketones. This is thought to proceed via protonation of the epoxide oxygen, followed by ring-opening to form a β-silyl carbocation. A subsequent 1,2-hydride shift or phenyl migration, followed by desilylation or rearrangement of the silyl group, can yield various carbonyl compounds. The reaction of α,β-epoxysilanes with organocuprate reagents has also been shown to lead to a stereospecific synthesis of olefins via a Peterson-type elimination pathway following the initial ring-opening. acs.org

Reaction ConditionProduct TypeKey Intermediate
Lewis Acid (e.g., BF3·OEt2)α-Silyl ketoneβ-Silyl carbocation
Grignard Reagent (on related hydroxy-silyl epoxides)Tertiary silane (B1218182) diolα-Silyl aldehyde
Organocuprate ReagentOlefinβ-Hydroxy silane

This data table summarizes key organosilane-specific rearrangements and the resulting product types.

1,2-Brook Rearrangement in Trimethylsilyl-Substituted Oxiranyl Systems

A cornerstone of the reactivity of α-silyl epoxides, including this compound, is the 1,2-Brook rearrangement. wikipedia.orgorganic-chemistry.org This intramolecular migration of a silyl group from a carbon atom to an oxygen atom is a thermodynamically favorable process, driven by the formation of a strong silicon-oxygen bond. wikipedia.org The presence of the phenyl group on the same carbon as the silyl group can influence the rate and outcome of this rearrangement due to its electronic and steric effects.

The 1,2-Brook rearrangement is initiated by the generation of an alkoxide, typically through the nucleophilic attack on the less sterically hindered carbon of the oxirane ring. In the case of this compound, this would be the CH2 carbon. This initial ring-opening generates a β-silyl alkoxide. However, the classical Brook rearrangement involves an α-silyl alkoxide. While direct deprotonation at the silyl-bearing carbon is unlikely, reactions that lead to an oxygen anion adjacent to the silicon-bearing carbon set the stage for the rearrangement.

Once the requisite α-silyl alkoxide intermediate is formed, the trimethylsilyl group migrates from the carbon to the oxygen atom, resulting in the formation of a more stable silyl ether and a new carbanionic center at the α-position. This newly formed α-siloxy carbanion is a potent nucleophile and can be trapped by a variety of electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The stability of this carbanion is enhanced by the adjacent phenyl group through resonance delocalization.

ReactantConditionsIntermediateTrapping AgentProductRef
This compound1. Nucleophile (e.g., R-Li) 2. Electrophileα-Siloxy carbanionE+α-Substituted-β-silyloxystyrene derivative
General α-silyl epoxideBase (e.g., n-BuLi)α-Siloxy carbanionAlkyl halideAlkylated silyl enol ether

Following the 1,2-Brook rearrangement and the formation of the α-siloxy carbanion, a subsequent β-elimination reaction can occur, leading to the opening of the original oxirane ring structure. ucla.edu In this step, the newly formed silyloxy group acts as a leaving group, facilitated by the formation of a stable alkene. This tandem Brook rearrangement/β-elimination sequence provides a powerful method for the stereoselective synthesis of silyl enol ethers. The geometry of the resulting double bond can often be controlled by the reaction conditions and the nature of the substituents. For this compound, this would lead to a phenyl-substituted silyl enol ether.

Silyl Migrations in Cascade Reactions

The 1,2-Brook rearrangement of this compound can be the initiating step in more complex cascade reactions. nih.govresearchgate.net These multi-step sequences, occurring in a single pot, allow for the rapid construction of complex molecular architectures from relatively simple starting materials. After the initial silyl migration and potential trapping of the resulting carbanion, further rearrangements or cyclizations can take place, driven by the strategic placement of functional groups within the molecule. The phenyl group can play a crucial role in directing these subsequent steps, either through electronic stabilization of intermediates or by participating directly in cyclization events.

Compatibility with Acid-Sensitive Functionalities in Organosilane Reactions

Organosilanes, in general, exhibit a range of stabilities towards acidic conditions. The trimethylsilyl group is relatively acid-labile and can be cleaved under strongly acidic conditions. However, many reactions involving organosilanes can be carried out under neutral or basic conditions, which allows for the presence of acid-sensitive functional groups in the molecule.

In the context of this compound, reactions that proceed via the base-initiated 1,2-Brook rearrangement are inherently compatible with acid-sensitive functionalities such as acetals, ketals, and certain protecting groups. However, Lewis acid-promoted ring-opening of the epoxide could be problematic for such groups. researchgate.net The choice of reaction conditions is therefore critical when working with substrates bearing acid-labile moieties. The oxirane ring itself can be opened under acidic conditions, which would compete with other desired transformations and potentially decompose acid-sensitive parts of the molecule. gelest.comresearchgate.netdavuniversity.org

Redox Transformations of the Oxirane Ring

The oxirane ring in this compound is susceptible to both reduction and oxidation reactions, offering pathways to further functionalize the molecule.

Reduction: The epoxide ring can be reductively opened to afford alcohols. The regioselectivity of this reduction is influenced by the choice of reducing agent and the electronic and steric nature of the substituents. Metal hydrides like lithium aluminum hydride (LAH) are powerful reducing agents that can open the epoxide ring. davuniversity.orguop.edu.pkwikipedia.org In the case of this compound, hydride attack would likely occur at the less substituted carbon, leading to a β-hydroxy silane. The presence of the silicon atom might also influence the regioselectivity of the hydride attack.

SubstrateReducing AgentProductNotesRef
This compoundLithium Aluminum Hydride (LAH)2-Phenyl-2-(trimethylsilyl)ethanolHydride attack at the less hindered carbon. davuniversity.org
General Phenyl-substituted EpoxideDiisobutylaluminium hydride (DIBAL-H)Can yield either primary or secondary alcohols depending on conditions.The regioselectivity can be controlled by the reagent and temperature. uop.edu.pk

This table provides expected products based on the general reactivity of epoxides, as specific experimental data for the reduction of this compound is limited.

Oxidation: While the oxirane ring is already an oxidized form of an alkene, further oxidative transformations are less common. However, under certain conditions, rearrangement to carbonyl compounds can be considered an oxidative process in terms of the oxidation state of the carbon skeleton. For instance, treatment with certain Lewis acids can induce rearrangement of the epoxide to an aldehyde or ketone. nih.gov Moreover, the phenyl group could be susceptible to oxidation under harsh conditions, though this would likely be a competing and undesired side reaction. The reaction of silyl enol ethers, which can be formed from this compound via the Brook rearrangement, with oxidizing agents like peroxy acids is a known method for the synthesis of α-hydroxy ketones (Rubottom oxidation). alfa-chemistry.com

Stereochemical and Regiochemical Aspects in Trimethyl 2 Phenyloxiran 2 Yl Silane Chemistry

Control of Diastereoselectivity in Epoxide Ring Opening

The ring-opening of epoxides is a cornerstone of organic synthesis, and when the epoxide is substituted with sterically and electronically distinct groups, such as in Trimethyl(2-phenyloxiran-2-yl)silane, the diastereoselectivity of this process becomes a key consideration. The presence of the bulky trimethylsilyl (B98337) group and the phenyl ring on the same carbon of the oxirane ring profoundly influences the trajectory of incoming nucleophiles.

In reactions of hydroxy-substituted silyl-epoxides with Grignard reagents, a high degree of diastereocontrol has been observed. nih.gov This is often the result of chelation-controlled addition, where the metallic species coordinates with both the oxygen of the epoxide and a nearby hydroxyl group, delivering the nucleophile from a specific face of the molecule. nih.gov While this compound itself does not possess a directing hydroxyl group, analogous principles of sterically-controlled approach would apply. The sheer size of the trimethylsilyl group can be expected to play a significant role in directing nucleophilic attack to the less hindered face of the epoxide, thereby leading to a high degree of diastereoselectivity in the formation of the resulting diol or other ring-opened products.

The diastereoselectivity can be further influenced by the reaction conditions. For instance, in the epoxidation of vinylsilanes, which are precursors to silyl (B83357) epoxides, the stereochemistry of the starting olefin dictates the stereochemistry of the epoxide, which in turn influences the diastereomeric outcome of subsequent ring-opening reactions. nih.gov

Enantioselective Transformations Involving Chiral Epoxide Precursors

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. Chiral silyl epoxides, including enantiopure forms of this compound, are valuable precursors for the synthesis of optically active molecules. The development of catalytic enantioselective routes to key epoxide intermediates, such as (S)-(-)-phenyloxirane, provides a foundation for accessing these chiral building blocks. acs.org

The use of chiral silicon groups as auxiliaries has been explored for enantioselective synthesis. researchgate.net By starting with an enantiomerically enriched silyl epoxide, it is possible to generate products with a high degree of optical purity. The stereocenter bearing the silyl group can direct the stereochemical outcome of subsequent reactions. For instance, the chelate-controlled 1,2-addition of organometallic reagents to chiral acylsilanes, which can be derived from silyl epoxides, proceeds with high stereospecificity. researchgate.net

Furthermore, chiral ligands can be employed to achieve enantioselectivity in the ring-opening of meso-epoxides. researchgate.net While this compound is not a meso-compound, the principle of using chiral catalysts to differentiate between enantiotopic faces or, in the case of a racemic epoxide, to selectively react with one enantiomer (kinetic resolution), is a powerful strategy. The development of novel chiral silanol (B1196071) ligands for enantioselective catalysis further expands the toolbox for these transformations. researchgate.net

Regioselective Differentiation of Carbon Centers in Ring-Opening Reactions

The oxirane ring of this compound presents two carbon centers for potential nucleophilic attack. The regioselectivity of the ring-opening is dictated by a combination of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions (acidic or basic).

Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom. youtube.com For this compound, the carbon atom bearing both the phenyl and trimethylsilyl groups is significantly more sterically encumbered than the other carbon of the epoxide ring. Therefore, nucleophilic attack is expected to occur predominantly at the less substituted carbon.

Retention and Inversion of Configuration During Silyl-Mediated Rearrangements

Silyl-substituted epoxides can undergo a variety of rearrangement reactions, often with a high degree of stereochemical control. The stereochemistry of these rearrangements, specifically whether they proceed with retention or inversion of configuration, is a subject of significant interest.

In the case of silanol epoxides, highly stereospecific rearrangements to form silanoxy-tetrahydrofurans have been observed. nih.govchemrxiv.org The stereochemical outcome of these reactions is directly correlated with the configuration of the starting epoxide. For instance, trans-di-substituted silanol epoxides rearrange to products with an erythro configuration, while cis-di-substituted epoxides yield products with a threo configuration. nih.govchemrxiv.org These rearrangements are thought to proceed through a nucleophilic attack of the silanol oxygen onto the epoxide, followed by an intramolecular silyl transfer. nih.govchemrxiv.org

The reaction of α,β-epoxysilanes with trimethylsilyl halides can lead to either addition/elimination products or rearranged vinyl enol ethers. researchgate.net The stereoselectivity of this ring opening can vary depending on the reagent used. researchgate.net In certain cases, the directive effect of the silicon, which typically favors substitution at the α-position, can be overcome by the electronic effects of other substituents on the epoxide ring. researchgate.net

Treatment of hydroxy-substituted silyl-epoxides with Grignard reagents can induce a 1,2-carbon shift to form α-silyl aldehydes, which are then trapped by the Grignard reagent in a highly diastereoselective manner. nih.gov The relative stereochemistry of the resulting diol products can be determined through subsequent transformations, such as a Peterson elimination. nih.gov The stereochemical fate of the carbon centers during these rearrangements is a critical aspect of their synthetic utility.

Advanced Applications of Trimethyl 2 Phenyloxiran 2 Yl Silane in Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The inherent reactivity of the epoxide ring in trimethyl(2-phenyloxiran-2-yl)silane, influenced by the adjacent silyl (B83357) and phenyl groups, makes it an excellent electrophilic substrate for reactions with various nucleophiles. This property is harnessed to introduce diverse functionalities, leading to the synthesis of elaborate molecular structures.

The ring-opening of epoxides is a classical and efficient method for the synthesis of 1,2-difunctionalized compounds, particularly β-hydroxy alcohols and their corresponding ethers. In the case of this compound, nucleophilic attack can proceed at either of the two carbons of the oxirane ring. The regioselectivity of this attack is influenced by steric and electronic factors, as well as the reaction conditions, such as the nature of the nucleophile and the presence of acid or base catalysts. thieme-connect.deresearchgate.net

Generally, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (the β-carbon), leading to the formation of a secondary alcohol. Conversely, under acidic conditions, the reaction may proceed through a carbocation-like intermediate, favoring attack at the more substituted carbon (the α-carbon) that can better stabilize a positive charge. The presence of the phenyl group at the α-position makes this pathway particularly relevant. researchgate.net

The resulting β-silyl-β-phenyl substituted alcohols are valuable synthetic intermediates. The hydroxyl group can be further derivatized, for instance, through Williamson ether synthesis, to afford a variety of functionalized ethers.

Nucleophile (Nu⁻)Reaction ConditionMajor ProductProduct Class
H₂O / H⁺Acidic1-Phenyl-1-(trimethylsilyl)ethane-1,2-diolDiol
RO⁻ / ROHBasic2-Alkoxy-1-phenyl-1-(trimethylsilyl)ethan-1-olAlkoxy Alcohol
R₂NHNeutral/Basic2-(Dialkylamino)-1-phenyl-1-(trimethylsilyl)ethan-1-olAmino Alcohol

This table represents predicted outcomes based on general principles of epoxide ring-opening reactions.

The reaction of epoxides with sulfur nucleophiles, known as thiolysis, provides a direct route to β-hydroxy sulfides and related compounds, which are significant structural motifs in medicinal chemistry. nih.gov this compound can readily undergo ring-opening with thiols (RSH) or their corresponding thiolates (RS⁻) to yield β-hydroxy thioethers. researchgate.net

This reaction is typically highly regioselective, with the sulfur nucleophile attacking the less sterically hindered β-carbon of the epoxide ring, a principle that is well-established for the thiolysis of monosubstituted epoxides. nih.gov A variety of catalysts, including bases, acids, and metal complexes, can be employed to facilitate this transformation, often leading to high yields and excellent control over the product's regiochemistry. researchgate.net The resulting β-trimethylsilyl-β-phenyl-α-hydroxy sulfides are versatile intermediates for further synthetic manipulations.

Sulfur NucleophileCatalystProduct StructureProduct Class
Thiophenol (PhSH)Base (e.g., NaH)2-(Phenylthio)-1-phenyl-1-(trimethylsilyl)ethan-1-olβ-Hydroxy Thioether
Sodium Sulfide (B99878) (Na₂S)Protic SolventBis(2-hydroxy-2-phenyl-2-(trimethylsilyl)ethyl)sulfaneBis(β-hydroxy) Sulfide
Thiourea / H₂OAcid2-Mercapto-1-phenyl-1-(trimethylsilyl)ethan-1-olβ-Hydroxy Thiol

This table illustrates potential synthetic routes based on established methods for epoxide thiolysis.

Integration into Cascade and Domino Reaction Sequences

Cascade, or domino, reactions are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov The ring-opening of an epoxide can serve as an excellent initiating step for such sequences. nih.gov The initial nucleophilic attack on this compound generates a reactive intermediate, typically an alkoxide, which can then participate in subsequent intramolecular reactions.

For instance, if the initial nucleophile is part of a larger molecule containing another electrophilic site, the alkoxide formed from the epoxide ring-opening can act as an internal nucleophile, leading to a cyclization event. This strategy allows for the rapid construction of complex heterocyclic systems. The specific structure of this compound offers the potential to design cascade reactions that form polycyclic structures in a highly atom-economical fashion. beilstein-journals.org

Role in the Generation of Silyl Enol Ethers

Silyl enol ethers are crucial intermediates in organic synthesis, most notably for their role as enolate equivalents in carbon-carbon bond-forming reactions like the Mukaiyama aldol (B89426) reaction. wikipedia.orgscripps.edu While typically synthesized from carbonyl compounds, silyl enol ethers can also be generated through rearrangements of other precursors. The rearrangement of α-silyl epoxides, such as this compound, represents a potential pathway to silyl enol ethers.

This transformation can be envisioned to occur under the influence of a Lewis acid. Coordination of the Lewis acid to the epoxide oxygen would facilitate ring-opening, potentially leading to a carbocation intermediate. A subsequent 1,2-hydride shift or a concerted rearrangement could then yield the thermodynamically stable silyl enol ether. The regiochemical outcome of such a rearrangement would be a key aspect to control. This approach offers an alternative to traditional enolization methods, which often require strong bases and strictly controlled conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Potential as a Precursor for Chiral Ligands in Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Chiral organosilicon compounds have gained attention in this area due to their unique steric and electronic properties. acs.orgresearchgate.net If this compound is used in an enantiomerically pure form, the stereochemical information contained within the epoxide can be transferred to its reaction products.

Ring-opening reactions with bifunctional nucleophiles could install functionalities capable of coordinating to a metal center. For example, reaction with a primary phosphine (B1218219) followed by further functionalization could lead to novel P,O-type ligands. The presence of the bulky trimethylsilyl (B98337) and phenyl groups can create a well-defined chiral environment around the metal center, potentially inducing high enantioselectivity in catalytic reactions. The synthesis of such ligands from readily available chiral epoxides represents an attractive strategy for expanding the toolbox of asymmetric catalysis. unine.ch

Spectroscopic and Structural Elucidation Techniques for Trimethyl 2 Phenyloxiran 2 Yl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Applications

In ¹H NMR spectroscopy, the chemical shift, integration, and coupling patterns of the proton signals provide a wealth of structural information. For the isomeric compound cis-3-phenyl-2-trimethylsilyloxirane, the following proton signals have been reported: a singlet for the nine protons of the trimethylsilyl (B98337) group at 0.03 ppm, a doublet for the proton at one of the oxirane carbons at 3.11 ppm, a double doublet for the proton on the other oxirane carbon at 4.80 ppm, and a multiplet for the five protons of the phenyl group between 7.32 and 7.40 ppm. mpg.de

For Trimethyl(2-phenyloxiran-2-yl)silane, one would expect a distinct ¹H NMR spectrum. The nine protons of the trimethylsilyl group would likely appear as a sharp singlet, shifted slightly from the 0.03 ppm observed in the isomer due to the different electronic environment of being attached to a quaternary carbon of the oxirane ring. The two protons of the oxirane ring would be expected to appear as an AX or AB system, with distinct chemical shifts and a geminal coupling constant. The five protons of the phenyl group would likely appear as a complex multiplet in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound based on Analogous Compounds

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-Si(CH₃)₃ ~0.1 Singlet 9H
Oxirane CH₂ ~2.5 - 3.5 AX or AB system 2H

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of cis-3-phenyl-2-trimethylsilyloxirane, the reported ¹³C NMR signals include a peak for the trimethylsilyl carbons at -2.9 ppm, two distinct signals for the oxirane carbons at 61.9 and 75.4 ppm, and signals for the aromatic carbons at 126.8, 128.3, 128.6, and 141.9 ppm. mpg.de

For this compound, the carbon of the trimethylsilyl group would be expected to have a chemical shift in a similar upfield region. The two carbons of the oxirane ring would have distinct chemical shifts. The carbon bearing the trimethylsilyl and phenyl groups would be a quaternary carbon and is expected to be significantly downfield. The other oxirane carbon, being a CH₂ group, would appear at a higher field. The phenyl carbons would show a characteristic pattern in the aromatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-Si(CH₃)₃ ~ -2.0
Oxirane C-Si,Ph ~ 70-80
Oxirane CH₂ ~ 50-60
Phenyl C (ipso) ~ 140

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For cis-3-phenyl-2-trimethylsilyloxirane, characteristic IR absorption bands are observed for the C-H stretching of the phenyl group (3064, 3031 cm⁻¹), C-H stretching of the aliphatic groups (2899 cm⁻¹), the Si-C bond of the trimethylsilyl group (1251 and 841 cm⁻¹), and vibrations associated with the oxirane ring. mpg.de

For this compound, similar characteristic IR bands would be expected. The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The trimethylsilyl group would show a strong, characteristic Si-C stretching band around 1250 cm⁻¹ and another strong band around 840 cm⁻¹. The oxirane ring typically exhibits characteristic C-O stretching bands in the 1250 cm⁻¹ region (which may overlap with the Si-C band) and ring deformation vibrations around 800-950 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Phenyl C-H stretch 3100-3000
Aliphatic C-H stretch 3000-2850
Phenyl C=C stretch 1600-1450
Si-CH₃ symmetric deformation ~1250
Oxirane C-O stretch ~1250
Si-C stretch ~840

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. Under electron ionization (EI), this compound would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the trimethylsilyl group, loss of methyl groups from the silicon atom, and rearrangements involving the oxirane and phenyl groups. The mass spectrum of the related compound styrene (B11656) oxide shows a prominent molecular ion peak and characteristic fragment ions. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₆OSi), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4: List of Compound Names

Compound Name
This compound
cis-3-phenyl-2-trimethylsilyloxirane

Computational Chemistry and Mechanistic Insights for Trimethyl 2 Phenyloxiran 2 Yl Silane

Quantum-Chemical Calculations of Reaction Pathways

Quantum-chemical calculations are instrumental in developing a deep, molecular-level understanding of reaction mechanisms. For silyl (B83357) epoxides such as Trimethyl(2-phenyloxiran-2-yl)silane, these methods can model the intricate electronic and structural changes that occur during chemical reactions. By calculating the potential energy surface, researchers can identify the most likely pathways from reactants to products, including the structures of any intermediates and transition states.

The ring-opening of epoxides is a fundamental reaction, and its mechanism is highly sensitive to the substituents on the oxirane ring and the reaction conditions (acidic, basic, or catalyzed). Computational studies on the analogous compound, 2-phenyloxirane, have provided a framework for understanding these mechanisms. For instance, in reactions mediated by Frustrated Lewis Pairs (FLPs), the mechanism involves the initial activation of the epoxide by the Lewis acidic center, followed by a nucleophilic attack from the Lewis base. researchgate.net

For this compound, theoretical calculations would be expected to explore several key mechanistic features:

Lewis Acid Activation: The reaction often begins with the coordination of a Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates nucleophilic attack.

Nucleophilic Attack: A nucleophile can attack either the C2 (α-carbon, bearing the phenyl and trimethylsilyl (B98337) groups) or the C3 (β-carbon) of the oxirane ring.

Carbocationic Intermediates: Under acidic conditions, the mechanism may proceed through a more SN1-like pathway, involving a carbocation or carbocation-like transition state. The substitution pattern of this compound—with a phenyl group at C2 (a benzylic position) and a trimethylsilyl group also at C2—would strongly influence the stability of such intermediates. The silicon atom can stabilize a positive charge on an adjacent carbon through hyperconjugation, a phenomenon known as the β-silicon effect, which could favor charge development at the C3 position.

Computational models, such as those using density functional theory (DFT), can map these pathways and determine the relative favorability of SN1 versus SN2 character in the ring-opening process. researchgate.net

In a computational study of the reaction between 2-phenyloxirane and an FLP, DFT calculations (at the ωB97X-D/6-31G(d,p) level of theory) were used to determine the Gibbs free energies (ΔG) and activation barriers (ΔG‡) for key steps. researchgate.net This type of analysis for this compound would be crucial for understanding its reactivity profile. The presence of the trimethylsilyl group would be expected to alter the energy landscape compared to 2-phenyloxirane due to both steric and electronic effects.

Table 1: Calculated Gibbs Free Energy Changes and Activation Barriers for the Reaction of 2-Phenyloxirane with a Frustrated Lewis Pair (FLP) researchgate.net
Reaction StepDescriptionΔG (kcal/mol)ΔG‡ (kcal/mol)
Lewis Adduct FormationReversible formation of an adduct between the epoxide and the FLP.+4.9+7.1
Ring-OpeningDirect formation of an intermediate following ring-opening.-21.3+13.5

Data is for the analogous compound 2-phenyloxirane and serves as a model for the types of calculations applied to this compound.

Conformational Analysis of this compound and its Derivatives

The three-dimensional structure and conformational preferences of a molecule can significantly impact its reactivity. For this compound, conformational analysis involves studying the rotations around the C-Si and C-phenyl single bonds, as well as the geometry of the oxirane ring.

Computational methods can be used to:

Identify stable conformers (local minima on the potential energy surface).

Determine the relative energies of these conformers to predict their populations at a given temperature.

Calculate the energy barriers for interconversion between conformers.

The orientation of the bulky trimethylsilyl and phenyl groups relative to the epoxide ring is a key determinant of the molecule's steric accessibility. This, in turn, influences how reagents approach the molecule, affecting the regio- and stereoselectivity of its reactions. While specific data for the title compound is not available, a typical output of such a study would resemble the conceptual table below.

Table 2: Conceptual Data from a Conformational Analysis of this compound
ConformerSi-C-C-O Dihedral Angle (°)Relative Energy (kcal/mol)Boltzmann Population (%)
A (Staggered)600.00~75
B (Eclipsed)0+2.5~4
C (Anti)180+0.9~21

This table is illustrative and does not represent actual experimental or calculated data.

Theoretical Studies on Regio- and Stereoselectivity

When the epoxide ring of this compound opens, the incoming nucleophile can attack either the C2 or C3 carbon atom. Theoretical studies are essential for predicting this regioselectivity. The outcome is governed by a combination of steric hindrance, electronic effects, and the stability of the transition states for each pathway.

Steric Factors: The bulky trimethylsilyl and phenyl groups at C2 sterically hinder the approach of nucleophiles to this position. This would suggest a preference for attack at the less substituted C3 position, consistent with an SN2-type mechanism.

Electronic Factors: Under acidic conditions or with reagents that promote carbocation formation, electronic effects become dominant. The phenyl group can stabilize a positive charge at the benzylic C2 position through resonance. Conversely, the β-silicon effect can stabilize a positive charge at the C3 position.

Computational chemistry can quantify these competing effects by calculating the activation energy barriers for both C2 and C3 attack. The pathway with the lower energy barrier will be the favored one, thus predicting the major regioisomer. Such studies on related silyl-substituted epoxides have demonstrated that high regioselectivity can be achieved. nih.gov

Modeling of Silicon-Mediated Rearrangements

The presence of a silicon atom adjacent to an epoxide ring opens up the possibility of unique rearrangements. Silyl groups are known to participate in and influence a variety of molecular rearrangements. For this compound, computational modeling can be used to explore potential rearrangement pathways, such as:

Acid-Catalyzed Rearrangement: Protonation of the epoxide oxygen could be followed by ring-opening and a 1,2-migration of either the phenyl or trimethylsilyl group, leading to the formation of a carbonyl compound (an aldehyde or a ketone).

Silyl Migration: Rearrangements involving the migration of the silyl group from carbon to the oxygen atom upon ring-opening could lead to the formation of a silyl enol ether.

Modeling these complex reaction cascades involves mapping multi-step reaction coordinates on a potential energy surface. By calculating the thermodynamics and kinetics of each possible step, computational chemists can predict whether a rearrangement is feasible and what the likely products would be. These theoretical predictions can guide synthetic chemists in designing experiments to achieve novel chemical transformations.

Conclusion and Future Research Directions in Trimethyl 2 Phenyloxiran 2 Yl Silane Chemistry

Summary of Key Academic Findings

Research into α,β-epoxysilanes, the broader class of compounds to which trimethyl(2-phenyloxiran-2-yl)silane belongs, has established their general reactivity profile. A primary mode of reaction involves the ring-opening of the epoxide, which is driven by the inherent ring strain. This process can be initiated by both nucleophiles and electrophiles.

Under nucleophilic conditions, the attack typically occurs at the β-carbon, leading to the formation of β-hydroxy silanes. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions. In the case of this compound, the presence of the phenyl group at the α-position can exert significant steric and electronic effects, directing nucleophilic attack to the less hindered β-position.

Acid-catalyzed ring-opening, conversely, often proceeds via a mechanism with carbocationic character. The phenyl group at the α-position can stabilize a developing positive charge, potentially leading to nucleophilic attack at the more substituted α-carbon. The trimethylsilyl (B98337) group can also influence the regiochemical outcome of these reactions.

Unexplored Reactivity and Synthetic Opportunities

Despite the foundational understanding of its reactivity, significant opportunities remain to explore novel transformations of this compound. One promising avenue is the investigation of its behavior in rearrangement reactions. The unique juxtaposition of the silyl (B83357), phenyl, and epoxide functionalities could facilitate novel skeletal reorganizations upon activation with Lewis or Brønsted acids, potentially leading to the synthesis of complex and valuable molecular architectures.

Furthermore, the reactivity of the C-Si bond in the context of the epoxide ring is an area ripe for exploration. While ring-opening reactions dominate the known chemistry, conditions that favor transformations involving the silicon center, such as sila-Stetter or sila-Friedel-Crafts type reactions, could unlock new synthetic pathways. The development of methods for the selective functionalization of the phenyl ring, while preserving the epoxide and silyl moieties, would also significantly expand the synthetic utility of this compound.

Development of Novel Catalytic Systems for Transformations

The development of efficient and selective catalytic systems for the transformation of this compound is a critical area for future research. While traditional stoichiometric reagents have been employed for its ring-opening, the use of catalytic methods would offer significant advantages in terms of efficiency, atom economy, and environmental impact.

Future efforts should focus on the design and application of catalysts for:

Regio- and Stereoselective Ring-Opening: The development of chiral Lewis acid or Brønsted acid catalysts could enable the enantioselective ring-opening of racemic this compound, providing access to valuable chiral β-hydroxy silanes. Similarly, catalysts that can precisely control the regioselectivity of the ring-opening with various nucleophiles would be highly desirable.

Isomerization and Rearrangement Reactions: Catalytic systems that can promote novel isomerization or rearrangement pathways, distinct from simple ring-opening, would be of significant interest. This could involve transition metal catalysts that can interact with both the epoxide and the silyl group.

Polymerization: The catalytic ring-opening polymerization of this compound could lead to the synthesis of novel silicon-containing polymers with unique properties. Research into catalysts that can control the molecular weight, polydispersity, and stereochemistry of the resulting polymers is a key area for exploration.

Advances in Stereoselective Synthesis Utilizing the Compound

The presence of a stereocenter at the α-carbon of the epoxide ring in this compound makes it an attractive substrate for stereoselective synthesis. Future research in this area should focus on several key aspects:

Asymmetric Synthesis of this compound: The development of practical and efficient methods for the enantioselective epoxidation of the corresponding vinylsilane precursor is crucial for accessing enantiopure starting material. This would open the door to a wide range of stereoselective transformations.

Diastereoselective Reactions: The existing stereocenter can be used to direct the stereochemical outcome of subsequent reactions. For example, the diastereoselective addition of nucleophiles to the epoxide ring or reactions at the phenyl group could be controlled by the stereochemistry of the epoxide.

Kinetic Resolution: The development of catalytic systems for the kinetic resolution of racemic this compound would provide another route to enantiomerically enriched material. This could involve enantioselective ring-opening reactions where one enantiomer reacts significantly faster than the other.

Below is a table summarizing potential stereoselective approaches:

Synthetic StrategyDescriptionPotential Outcome
Asymmetric EpoxidationEnantioselective oxidation of (1-phenylvinyl)trimethylsilane.Access to enantiopure this compound.
Diastereoselective Ring-OpeningReaction of an enantiopure epoxide with a chiral nucleophile or in the presence of a chiral catalyst.Synthesis of diastereomerically pure β-hydroxy silanes.
Kinetic ResolutionEnantioselective reaction of the racemic epoxide, leading to the separation of enantiomers.Access to both enantiomers of the starting material and the ring-opened product.

Integration with Emerging Synthetic Methodologies

To fully unlock the synthetic potential of this compound, its integration with modern and emerging synthetic methodologies is essential. This includes:

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. For example, the generation of radical intermediates from the epoxide or the C-Si bond could lead to new C-C and C-heteroatom bond formations.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis and transformation of this compound could offer advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in a flow reactor could allow for the selective formation of products that are difficult to obtain in batch processes.

Biocatalysis: The use of enzymes as catalysts for the transformation of this compound could provide a green and highly selective alternative to traditional chemical catalysts. For instance, epoxide hydrolases could be employed for the enantioselective hydrolysis of the racemic epoxide.

Computational Chemistry: The use of computational modeling and theoretical calculations can play a crucial role in guiding future experimental work. Density functional theory (DFT) calculations can be used to predict the regioselectivity and stereoselectivity of reactions, as well as to design new catalysts with improved performance.

By pursuing these future research directions, the scientific community can continue to unravel the rich and diverse chemistry of this compound, solidifying its position as a valuable tool for the construction of complex molecules with applications in materials science, medicinal chemistry, and beyond.

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